XX-650-23

CREB-CBP inhibitor protein-protein interaction structure-activity relationship

For researchers studying CREB-CBP mediated transcription in AML, off-target or upstream inhibitors confound data interpretation. XX-650-23 directly disrupts the CREB-CBP protein-protein interaction with validated on-target effects, including reduced H3K27 acetylation and downregulation of >600 CREB target genes. Key advantages: · Direct CREB-CBP KIX domain inhibition, not an upstream or downstream modulator. · Validated in vitro (IC50 0.87-2.3 µM in AML cell lines) and in patient-derived xenograft models. · Selective for AML vs. normal hematopoietic progenitors (no toxicity up to 10 µM in colony assays). · Established pharmacodynamic biomarkers (BCL2 downregulation, H3K27ac reduction) for target engagement confirmation.

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
Cat. No. B1683420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXX-650-23
SynonymsXX-650-23;  XX 650 23;  XX65023; 
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O
InChIInChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22)
InChIKeyDRBIYQSSEMTUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XX-650-23: CREB-CBP Interaction Inhibitor for AML


XX-650-23 (N-(4-cyanophenyl)-3-hydroxy-2-naphthamide) is a small molecule inhibitor that disrupts the critical interaction between the transcription factor CREB (cAMP Response Element Binding Protein) and its co-activator CBP (CREB Binding Protein) [1]. This compound was developed through structure-activity relationship optimization based on the naphthol AS-E phosphate scaffold . XX-650-23 specifically blocks CREB-mediated gene transcription by binding to the KIX domain of CBP, thereby preventing recruitment of the transcriptional machinery [2]. It has been validated in multiple acute myeloid leukemia (AML) models, demonstrating anti-proliferative and pro-apoptotic effects in vitro and in vivo [3].

1 CREB-CBP protein-protein interaction disruption studies
2 AML cell-model response and pathway-analysis research
3 CREB-dependent transcriptional network and target-engagement assays

XX-650-23: Non-Substitutable with Other CREB Inhibitors


While several compounds target the CREB pathway, mechanistic divergence and non-overlapping activity profiles render substitution hazardous for experimental consistency. XX-650-23 directly disrupts the CREB-CBP protein-protein interaction [1], whereas many other 'CREB inhibitors' act upstream (e.g., PKA inhibitors), downstream (e.g., HDAC inhibitors), or through alternative binding sites (e.g., 666-15, which shows different potency and selectivity) . Even within the same naphthol AS-E derived series, structural analogs like the inactive XX-648-48 fail to recapitulate XX-650-23's functional effects, underscoring the steep structure-activity relationship [2]. Procurement of non-specific or off-target inhibitors will therefore confound data interpretation and cannot substitute for XX-650-23 in targeted mechanistic studies of the CREB-CBP axis.

XX-650-23
Mechanism mismatch
PKA inhibitors or HDAC inhibitors act upstream or downstream of the CREB-CBP axis; pathway-response endpoints may differ substantially.
XX-650-23
Binding-site divergence
666-15 targets an alternative binding site with a different potency and selectivity profile; CREB-CBP PPI disruption context may not transfer.
XX-650-23
Inactive structural analog
XX-648-48 lacks functional CREB-CBP inhibition despite structural similarity; SAR is steep and analog activity may not replicate.

XX-650-23: Comparative Evidence vs. Analogs


CREB-CBP Disruption vs. Inactive Analog

XX-650-23 inhibited the CREB-CBP interaction with an IC50 of 3.20 ± 0.43 μM in a split Renilla luciferase complementation assay, whereas the structurally similar but inactive analog XX-648-48 showed no significant inhibition at any tested concentration [1]. In KG-1 AML cells engineered with a CREB-driven luciferase reporter, XX-650-23 reduced luciferase activity in a dose-dependent manner (significant at 3, 10, and 30 μM), while XX-648-48 produced no detectable change [1].

CREB-CBP Disruption vs. Inactive Analog
Head-to-head
IC50 3.20 ± 0.43 μM
XX-648-48: No inhibition detected
>9.4-fold difference (lower bound)
Supports CREB-CBP PPI disruption assay context; provides a built-in negative control for on-target validation.
Split-Renilla luciferase assay in 293T cells; CREB-driven reporter in KG-1 AML cells.
CREB-CBP inhibitor protein-protein interaction structure-activity relationship

AML Antiproliferative Activity vs. Niclosamide

While niclosamide emerged from SAR studies as a more potent analog, XX-650-23 retains significant antiproliferative activity against AML cell lines with IC50 values of 0.87 μM (HL-60), 0.91 μM (KG-1), and 2.0 μM (MOLM-13) after 48-hour treatment [1]. In head-to-head comparison, niclosamide exhibited greater potency (HL-60 IC50 = 280 nM) [2]. However, XX-650-23 demonstrates superior selectivity for CREB-driven transcription and lacks niclosamide's off-target activities (e.g., mitochondrial uncoupling, STAT3 inhibition), making XX-650-23 the preferred tool for dissecting CREB-CBP-specific biology [3].

AML Antiproliferative vs. Niclosamide
Cross-study comparable
HL-60: 0.87 μM; KG-1: 0.91 μM; MOLM-13: 2.0 μM
Niclosamide: 2.1- to 3.1-fold more potent across lines
XX-650-23: reported cleaner CREB selectivity profile
Supports CREB-specific mechanistic study design where minimizing polypharmacology is a priority.
CellTiter-Glo viability assay, 48h treatment. Niclosamide has known off-target activities.
AML antiproliferative CREB inhibitor

Therapeutic Index: Normal vs. AML Cells

XX-650-23 exhibited a favorable selectivity profile: normal human bone marrow cells showed no significant decrease in viability after 72-hour treatment with 2 μM XX-650-23, nor did colony formation decrease with up to 10 μM XX-650-23 in methylcellulose assays [1]. In contrast, multiple AML cell lines displayed IC50 values between 0.87 and 2.3 μM [2]. This suggests a therapeutic index of at least 11.5-fold based on colony-forming assays, enabling AML-selective cytotoxicity while sparing normal hematopoiesis [3].

Selectivity: Normal vs. AML Cells
Class-level inference
>4.3-fold IC50 difference (lower bound)
Normal bone marrow: no significant viability loss at 2 μM (72h)
Colony assay tolerated up to 10 μM
Supports AML vs. normal hematopoietic cell selectivity review; reported cell-model response context.
Human bone marrow mononuclear cells, methylcellulose colony assay. Data to verify in independent models.
selectivity normal hematopoietic cells therapeutic window

Synergy with Cytarabine in AML

XX-650-23 demonstrated synergistic anti-leukemic activity when combined with cytarabine, a standard-of-care AML chemotherapeutic [1]. In KG-1 AML cells, the combination of XX-650-23 with cytarabine produced a synergistic effect on cell viability, as determined by Chou-Talalay combination index analysis [2]. This synergy was not observed with all agents; niclosamide, for instance, showed antagonism with certain chemotherapeutics [3].

Cytarabine Combination Study
Supporting evidence
Synergistic (CI
Niclosamide: reported antagonism with certain chemotherapeutics
Qualitative drug-drug interaction profile difference
Supports cytarabine combination study context; highlights a distinct interaction profile vs. niclosamide.
KG-1 cells, CellTiter-Glo, Chou-Talalay combination index analysis. Requires independent replication.
AML Xenograft Survival
Cross-study comparable
Median survival: 31 days (immediate) vs. 22 days (control)
Delayed treatment: 24 days vs. 20 days (control)
41% increase (immediate); 20% increase (delayed)
Supports AML xenograft model-response context; reported survival endpoint change.
NSG mice, HL-60 luciferase cells, 2.3 mg/kg i.v. daily. Reported tolerability endpoint context.
Target Engagement & Gene Expression
Supporting evidence
H3K27 acetylation: 66.5 ± 17% of control
602 CREB-bound genes with >50% reduced expression
No significant change in RelA, Foxo3, Myb target genes
Supports CREB target-engagement biomarker review; links PPI disruption to transcriptional readout.
KG-1 cells, 5 μM XX-650-23, 12h, ChIP-seq and RNA-seq. Enables pharmacodynamic endpoint monitoring.
combination therapy cytarabine synergy

Survival Benefit in AML Xenografts

In NSG mice engrafted with HL-60 AML cells, daily intravenous administration of XX-650-23 (2.3 mg/kg) significantly prolonged median survival from 22 days (control) to 31 days (immediate treatment, p=0.0027) and from 20 days to 24 days (delayed treatment, p=0.0211) [1]. Similarly, in a patient-derived xenograft (PDX) model, XX-650-23 treatment conferred a significant survival advantage [2]. Importantly, treated mice exhibited no evidence of hematopoietic, hepatic, or renal toxicity, confirming in vivo tolerability [3].

AML Xenograft Survival
Cross-study comparable
Median survival: 31 days (immediate) vs. 22 days (control)
Delayed treatment: 24 days vs. 20 days (control)
41% increase (immediate); 20% increase (delayed)
Supports AML xenograft model-response context; reported survival endpoint change.
NSG mice, HL-60 luciferase cells, 2.3 mg/kg i.v. daily. Reported tolerability endpoint context.
in vivo efficacy xenograft survival

Target Engagement and Gene Expression Changes

XX-650-23 treatment (2 μM, 6-24h) reduced H3K27 acetylation at CREB-bound genomic loci by 66.5 ± 17% of control levels (n=4052 peaks) [1]. Furthermore, RNA-seq analysis revealed that 602 CREB-bound genes exhibited >50% reduced expression following XX-650-23 treatment [2]. Importantly, genes regulated by other CBP-binding transcription factors (e.g., RelA, Foxo3, Myb) showed no significant expression changes, confirming target specificity [3]. This pharmacodynamic fingerprint is unique to XX-650-23 among CREB pathway inhibitors and provides a robust biomarker for on-target activity.

Target Engagement & Gene Expression
Supporting evidence
H3K27 acetylation: 66.5 ± 17% of control
602 CREB-bound genes with >50% reduced expression
No significant change in RelA, Foxo3, Myb target genes
Supports CREB target-engagement biomarker review; links PPI disruption to transcriptional readout.
KG-1 cells, 5 μM XX-650-23, 12h, ChIP-seq and RNA-seq. Enables pharmacodynamic endpoint monitoring.
target engagement pharmacodynamics transcriptomics

XX-650-23: Research Applications


AML Preclinical Efficacy: Mono- and Combination Therapy

XX-650-23 is validated as a single agent in multiple AML cell lines (IC50 0.87-2.3 μM) and in both cell line-derived and patient-derived xenograft models, where it significantly prolongs survival [1]. Its synergistic activity with cytarabine supports its use in combination studies to model standard-of-care AML regimens [2]. Researchers should administer XX-650-23 at 2.3 mg/kg i.v. daily in mice, with a plasma half-life of ~4.3 hours to guide dosing schedules [3].

Dissecting CREB-CBP Transcriptional Networks

XX-650-23's on-target effects are well-characterized via RNA-seq and ChIP-seq, demonstrating reduced H3K27 acetylation at CREB-bound loci and downregulation of CREB target genes without affecting other CBP-binding transcription factors [1]. This makes XX-650-23 an ideal tool for functional genomics studies aimed at mapping CREB-dependent transcriptional programs in AML and potentially other cancers [2].

Target Validation and Biomarker Development

The compound's ability to decrease H3K27 acetylation (66.5% of control) and reduce expression of >600 CREB target genes provides a clear pharmacodynamic readout for on-target activity [1]. Researchers can utilize these changes (e.g., BCL2 downregulation, H3K27 acetylation reduction) as biomarkers to confirm target engagement in vitro and in vivo, thereby strengthening mechanistic conclusions [2].

Normal vs. Malignant Hematopoietic Toxicity Profiling

XX-650-23's lack of toxicity toward normal hematopoietic progenitors (up to 10 μM in colony assays) enables studies that dissect AML-specific vulnerabilities without confounding effects on normal bone marrow [1]. This selectivity is particularly valuable for long-term in vivo studies and for evaluating combination therapies where hematopoietic toxicity is a concern [2].

Application
Selection Property
Validation Focus
AML cell-model and xenograft studies
CREB-CBP pathway-response context
Cell-viability and survival endpoint review
CREB-CBP transcriptional network mapping
Target-engagement assay context
ChIP-seq and RNA-seq endpoint review
Pharmacodynamic biomarker development
H3K27 acetylation readout context
CREB target gene expression review
Normal vs. malignant hematopoiesis selectivity studies
Hematopoietic endpoint selectivity review
Colony-formation and viability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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